molecular formula C12H7N3O3S B3012682 2-(2,2-Dioxo-1,2lambda6,3-benzoxathiazol-3-yl)pyridine-3-carbonitrile CAS No. 2408970-27-2

2-(2,2-Dioxo-1,2lambda6,3-benzoxathiazol-3-yl)pyridine-3-carbonitrile

Cat. No.: B3012682
CAS No.: 2408970-27-2
M. Wt: 273.27
InChI Key: WFBXGUPYBGCAGA-UHFFFAOYSA-N
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Description

2-(2,2-Dioxo-1,2lambda6,3-benzoxathiazol-3-yl)pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxathiazole ring fused with a pyridine ring and a nitrile group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dioxo-1,2lambda6,3-benzoxathiazol-3-yl)pyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing both benzoxathiazole and pyridine moieties. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dioxo-1,2lambda6,3-benzoxathiazol-3-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce derivatives with altered electronic properties .

Scientific Research Applications

2-(2,2-Dioxo-1,2lambda6,3-benzoxathiazol-3-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dioxo-1,2lambda6,3-benzoxathiazol-3-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dioxo-1,2lambda6,3-benzoxathiazol-3-yl)pyridine-3-carboxamide
  • 2-(2,2-Dioxo-1,2lambda6,3-benzoxathiazol-3-yl)pyridine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(2,2-Dioxo-1,2lambda6,3-benzoxathiazol-3-yl)pyridine-3-carbonitrile is unique due to its nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2,2-dioxo-1,2λ6,3-benzoxathiazol-3-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c13-8-9-4-3-7-14-12(9)15-10-5-1-2-6-11(10)18-19(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBXGUPYBGCAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(S(=O)(=O)O2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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